molecular formula C13H30BrNO2S2 B561651 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide CAS No. 386229-78-3

6-(Triethylammonium)hexyl Methanethiosulfonate Bromide

Cat. No.: B561651
CAS No.: 386229-78-3
M. Wt: 376.412
InChI Key: NMTKONNSRKDPBO-UHFFFAOYSA-M
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Description

6-(Triethylammonium)hexyl Methanethiosulfonate Bromide, also known as 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide, is a useful research compound. Its molecular formula is C13H30BrNO2S2 and its molecular weight is 376.412. The purity is usually 95%.
BenchChem offers high-quality 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

triethyl(6-methylsulfonylsulfanylhexyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30NO2S2.BrH/c1-5-14(6-2,7-3)12-10-8-9-11-13-17-18(4,15)16;/h5-13H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTKONNSRKDPBO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CCCCCCSS(=O)(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676172
Record name N,N,N-Triethyl-6-[(methanesulfonyl)sulfanyl]hexan-1-aminium bromide
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Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386229-78-3
Record name 1-Hexanaminium, N,N,N-triethyl-6-[(methylsulfonyl)thio]-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=386229-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N-Triethyl-6-[(methanesulfonyl)sulfanyl]hexan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Solubility Landscape of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth exploration of the solubility characteristics of a key bioconjugation reagent in aqueous and organic media, providing researchers with the foundational knowledge and practical protocols for its effective application.

Introduction: The Critical Role of Solubility in Thiol-Reactive Probes

6-(Triethylammonium)hexyl Methanethiosulfonate (MTS) Bromide stands as a pivotal tool in the realm of protein chemistry and drug delivery. Its utility in the selective modification of cysteine residues allows for the introduction of a permanent positive charge, enabling the study of protein structure and function, particularly in ion channels and transporters. The efficacy of this reagent, however, is fundamentally governed by its solubility in the chosen solvent system. A thorough understanding of its dissolution characteristics in both aqueous buffers, the native environment of most biological systems, and polar aprotic solvents like dimethyl sulfoxide (DMSO), a common vehicle for compound storage and delivery, is paramount for experimental success.

This technical guide provides a comprehensive overview of the solubility of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide in water and DMSO. Moving beyond a simple qualitative statement of "soluble," this document delves into the physicochemical principles governing its solubility, offers detailed, field-proven protocols for its quantitative determination, and presents a comparative analysis to empower researchers in making informed decisions for their experimental designs.

Physicochemical Drivers of Solubility: A Molecular Perspective

The solubility of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide is a direct consequence of its molecular architecture. As a quaternary ammonium salt, it possesses both ionic and nonpolar characteristics that dictate its interaction with different solvents.

In Water: The presence of the positively charged triethylammonium head group and the bromide counter-ion facilitates strong ion-dipole interactions with polar water molecules. This electrostatic attraction is the primary driving force for its dissolution in aqueous media. The hexyl chain, being hydrophobic, would typically disfavor aqueous solubility. However, the dominant effect of the charged headgroup ensures its miscibility in water. The solubility of quaternary ammonium salts in water is also influenced by the chain length of the alkyl groups; longer chains can decrease solubility due to increased hydrophobicity[1].

In DMSO: Dimethyl sulfoxide is a highly polar aprotic solvent with a strong dipole moment, making it an excellent solvent for a wide array of organic and inorganic compounds[2]. It readily dissolves 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide by solvating the triethylammonium cation and the bromide anion. The polar nature of the S=O bond in DMSO effectively shields the charges of the ionic compound, overcoming the lattice energy of the solid. For many non-water-soluble MTS reagents, DMSO serves as a crucial solvent[3]. The solubility of ionic liquids and related salts in DMSO is often enhanced by the solvent's ability to disrupt cation-anion interactions[4].

Quantitative Solubility Data

Solvent Qualitative Solubility Expected Quantitative Range Primary Driving Force
WaterSolubleLikely in the high mg/mL to Molar rangeIon-dipole interactions
DMSOSolubleLikely in the high mg/mL to Molar rangeDipole-ion interactions

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining equilibrium solubility is the saturation shake-flask method . This technique involves creating a saturated solution of the compound and then quantifying the concentration of the dissolved solute. Below are detailed protocols for determining the solubility of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide in both water and DMSO.

Protocol 1: Aqueous Solubility Determination via UV-Vis Spectrophotometry

This protocol is suitable for determining the solubility in water or aqueous buffers.

Principle: An excess of the compound is equilibrated in the aqueous solvent. After separation of the undissolved solid, the concentration of the dissolved compound in the supernatant is determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

Materials:

  • 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide

  • Deionized water or desired aqueous buffer

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • 0.22 µm syringe filters

  • UV-Vis spectrophotometer and quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide and dissolve it in the chosen aqueous solvent to prepare a stock solution of known concentration (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution to create a series of standards with concentrations spanning the expected solubility range.

  • Generation of a Standard Curve:

    • Determine the wavelength of maximum absorbance (λmax) for the compound by scanning a mid-range standard solution from 200-400 nm.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to generate a standard curve. The relationship should be linear (Beer-Lambert Law).

  • Preparation of Saturated Solution:

    • Add an excess amount of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide (e.g., 20-30 mg) to a known volume of the aqueous solvent (e.g., 2 mL) in a sealed vial. The presence of undissolved solid is crucial.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Place the vial in a shaker or incubator at a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Processing:

    • After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Concentration Determination:

    • Dilute the filtered supernatant with the aqueous solvent to bring the absorbance within the linear range of the standard curve.

    • Measure the absorbance of the diluted supernatant at λmax.

    • Use the equation of the standard curve to calculate the concentration of the diluted sample and then factor in the dilution to determine the concentration of the original saturated solution. This value represents the aqueous solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standard Solutions B Generate Standard Curve (UV-Vis) A->B C Prepare Saturated Solution (Excess Solute) D Equilibrate (24-48h with shaking) C->D E Separate Solid (Centrifuge & Filter) D->E F Measure Absorbance of Supernatant E->F G Calculate Concentration from Standard Curve F->G G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Develop HPLC Method B Prepare Standard Solutions in DMSO A->B C Generate HPLC Standard Curve B->C D Prepare Saturated Solution in DMSO E Equilibrate (24-48h with shaking) D->E F Separate Solid (Centrifuge & Filter) E->F G Inject Supernatant into HPLC F->G H Calculate Concentration from Standard Curve G->H

Sources

An In-depth Technical Guide to the Safe Handling and Application of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide, a specialized sulfhydryl-reactive reagent. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into its properties, safe handling, and experimental applications.

Introduction: The Role of Thiol-Reactive Probes in Modern Research

Methanethiosulfonate (MTS) reagents are a class of compounds invaluable for probing protein structure and function.[1] Their high reactivity and specificity towards thiol groups of cysteine residues allow for targeted modification of proteins. This targeted modification can be used to introduce charged groups, fluorescent labels, or cross-linking agents, enabling the study of protein domains, ion channel accessibility, and enzymatic mechanisms. 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide belongs to this important class of reagents, offering a positively charged moiety for specific applications.

Core Chemical and Physical Properties

PropertyValue/DescriptionSource/Analogy
Molecular Formula C13H30BrNO2S2Calculated
Molecular Weight 376.43 g/mol
Appearance Likely a white to off-white solidAnalogy to MTSET[1]
Solubility Soluble in water, DMSO, and Methanol
Purity Typically >95% for research-grade materialAnalogy to MTSET[1]

Mechanism of Action:

The core reactivity of MTS reagents lies in the electrophilic nature of the sulfur atom in the thiosulfonate group. This sulfur atom readily reacts with the nucleophilic thiol group of a cysteine residue, forming a disulfide bond and releasing methanesulfonic acid as a byproduct. This reaction is highly specific for thiols under mild pH conditions.

MTS Reagent Reaction with Cysteine cluster_reactants Reactants cluster_products Products Protein_SH Protein-SH (Cysteine Residue) Modified_Protein Protein-S-S-R (Modified Protein) Protein_SH->Modified_Protein Forms Disulfide Bond MTS_Reagent R-S-SO2-CH3 (MTS Reagent) MTS_Reagent->Modified_Protein Byproduct CH3-SO2H (Methanesulfonic Acid) MTS_Reagent->Byproduct Releases

Caption: Reaction of an MTS reagent with a cysteine residue.

Hazard Identification and Safety Precautions

Given the reactive nature of MTS reagents, appropriate safety measures are paramount. The following information is based on data for similar compounds and general principles of laboratory safety.

Potential Hazards:

  • Toxicity: The toxicity of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide is unknown.[1] However, related compounds are considered potentially harmful.[1] Ingestion, inhalation, and skin/eye contact should be avoided.

  • Irritation: May cause skin and eye irritation upon contact.[2]

  • Reactivity: MTS reagents are reactive towards thiols and can hydrolyze in aqueous solutions.[1]

Personal Protective Equipment (PPE):

A comprehensive approach to personal protection is essential when handling this compound.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldTo prevent eye contact with the solid compound or solutions.
Hand Protection Nitrile glovesTo prevent skin contact. Change gloves immediately if contaminated.
Body Protection Laboratory coatTo protect clothing and skin from accidental splashes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of any dust or aerosols.

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"Start" [label="Prepare to Handle Reagent", shape=ellipse, fillcolor="#34A853"]; "Don_Gloves" [label="Wear Nitrile Gloves"]; "Don_Coat" [label="Wear Lab Coat"]; "Don_Goggles" [label="Wear Safety Goggles"]; "Work_Hood" [label="Work in Fume Hood"]; "Handle_Reagent" [label="Proceed with Experiment", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "End" [label="Decontaminate & Dispose", shape=ellipse, fillcolor="#EA4335"];

"Start" -> "Don_Coat"; "Don_Coat" -> "Don_Gloves"; "Don_Gloves" -> "Don_Goggles"; "Don_Goggles" -> "Work_Hood"; "Work_Hood" -> "Handle_Reagent"; "Handle_Reagent" -> "End"; }

Caption: Personal Protective Equipment (PPE) workflow.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of the reagent and ensure laboratory safety.

Storage:

  • Temperature: Store desiccated at -20°C for long-term storage.[1]

  • Atmosphere: Store under an inert atmosphere if possible, as the compound may be hygroscopic.[3]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3]

Handling:

  • Weighing: Weigh the compound in a chemical fume hood to avoid inhalation of dust.

  • Solution Preparation: Prepare solutions immediately before use, as MTS reagents can hydrolyze in aqueous buffers.[1] The half-life of a similar compound, MTSET, is approximately 10 minutes at pH 7.5.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[3]

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for the use of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide. Specific concentrations and incubation times may need to be optimized for your particular application.

Stock Solution Preparation:

  • Equilibrate the reagent vial to room temperature before opening to prevent condensation of moisture.

  • In a chemical fume hood, prepare a concentrated stock solution (e.g., 100 mM) in an anhydrous solvent such as dimethyl sulfoxide (DMSO).

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protein Modification Protocol:

  • Prepare the protein of interest in a suitable buffer (e.g., HEPES or phosphate buffer) at a pH between 7.0 and 8.0.

  • Add the desired final concentration of the MTS reagent to the protein solution. A typical final concentration is in the range of 1-10 mM.

  • Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 30 minutes to 2 hours).

  • Quench the reaction by adding a reducing agent such as dithiothreitol (DTT) or β-mercaptoethanol to a final concentration of 10-20 mM.

  • Remove excess reagent and byproducts by dialysis, gel filtration, or spin filtration.

  • Confirm the modification using techniques such as mass spectrometry or functional assays.

Protein_Modification_Workflow Start Start Prepare_Protein Prepare Protein Solution (pH 7.0-8.0) Start->Prepare_Protein Add_MTS Add MTS Reagent (1-10 mM final) Prepare_Protein->Add_MTS Incubate Incubate (RT or 4°C, 30 min - 2 hr) Add_MTS->Incubate Quench Quench Reaction (DTT or β-ME) Incubate->Quench Purify Remove Excess Reagent (Dialysis, Gel Filtration) Quench->Purify Confirm Confirm Modification (Mass Spec, Functional Assay) Purify->Confirm End End Confirm->End

Caption: General workflow for protein modification.

Waste Disposal

All waste containing 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide, including unused reagent, reaction mixtures, and contaminated materials, should be treated as hazardous chemical waste.[4]

Disposal Procedure:

  • Segregation: Collect all waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "6-(Triethylammonium)hexyl Methanethiosulfonate Bromide".

  • Inactivation (for bulk quantities): For larger quantities of surplus reagent, chemical inactivation may be an option prior to disposal. This should only be performed by trained personnel following established institutional safety protocols. A common method for inactivating thiol-reactive compounds is treatment with an excess of a reducing agent followed by oxidation with a suitable oxidizing agent like sodium hypochlorite solution.[5]

  • Institutional Guidelines: Follow all local and institutional guidelines for the disposal of hazardous chemical waste.[6] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

Conclusion

6-(Triethylammonium)hexyl Methanethiosulfonate Bromide is a powerful tool for the targeted modification of cysteine residues in proteins. Its utility in elucidating protein structure and function is significant. However, its reactive nature necessitates a thorough understanding of its properties and strict adherence to safety protocols. By following the guidelines outlined in this technical guide, researchers can safely and effectively incorporate this reagent into their experimental workflows, contributing to the advancement of scientific knowledge.

References

  • Interchim. (n.d.). MTS reagents.
  • Biotium, Inc. (n.d.). MTSET ( (2-(Trimethylammonium)ethyl) methanethiosulfonate Bromide ).
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Fisher Scientific. (2015, January 14). SAFETY DATA SHEET: Myristyltrimethylammonium bromide.
  • INCHEM. (n.d.). ICSC 0109 - METHYL BROMIDE.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.

Sources

Methodological & Application

Cysteine Labeling with 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide (MTS-TEAH): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and scientific insights for the specific and efficient labeling of cysteine residues in proteins and peptides using 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide (MTS-TEAH). This document is intended for researchers, scientists, and drug development professionals engaged in protein structure-function studies, proteomics, and the development of bioconjugates.

Introduction: The Power of Thiol-Specific Modification

The targeted chemical modification of proteins is a cornerstone of modern biochemical and pharmaceutical research. Among the amino acids, cysteine, with its unique sulfhydryl (thiol) group, offers a prime target for specific labeling due to its relatively low abundance and high nucleophilicity. Methanethiosulfonate (MTS) reagents have emerged as a superior class of compounds for cysteine modification, prized for their high reactivity and specificity under mild physiological conditions.

6-(Triethylammonium)hexyl Methanethiosulfonate Bromide (MTS-TEAH) is a positively charged MTS reagent that reacts rapidly with cysteine residues to form a stable, yet reversible, disulfide bond. The presence of the triethylammonium headgroup and the hexyl spacer arm imparts distinct properties to this reagent, influencing its solubility, accessibility to cysteine sites, and the characteristics of the labeled protein. This guide will delve into the mechanistic underpinnings of this reaction and provide a robust, validated protocol for its successful implementation.

The Chemistry of Cysteine Labeling with MTS-TEAH

The fundamental reaction between MTS-TEAH and a cysteine residue is a nucleophilic attack of the deprotonated thiol group (thiolate) on the sulfur atom of the methanethiosulfonate group. This results in the formation of a mixed disulfide bond between the protein and the hexyl-triethylammonium moiety, with the concomitant release of methanesulfinic acid.

This reaction is highly specific for sulfhydryl groups under controlled pH conditions (typically pH 6.5-8.0). The rate of the reaction is pH-dependent, as it requires the presence of the more nucleophilic thiolate anion. The resulting disulfide bond is stable under typical experimental conditions but can be readily cleaved by the addition of reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, offering a valuable element of experimental control.

Below is a diagram illustrating the reaction mechanism.

Caption: Reaction of MTS-TEAH with a protein cysteine residue.

Essential Materials and Reagent Preparation

Reagent Specifications
ReagentCAS NumberMolecular WeightProperties
6-(Triethylammonium)hexyl Methanethiosulfonate Bromide (MTS-TEAH)386229-78-5376.43 g/mol Soluble in water, DMSO, and methanol.
Reagent Preparation and Storage
  • MTS-TEAH Stock Solution: Due to the susceptibility of MTS reagents to hydrolysis, it is imperative to prepare stock solutions immediately before use.[1] Dissolve the required amount of MTS-TEAH powder in anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 100 mM). Store any remaining solid reagent desiccated at -20°C.[1]

  • Protein Sample: The protein of interest should be in a buffer free of primary amines (e.g., Tris) and reducing agents. Suitable buffers include phosphate-buffered saline (PBS) or HEPES at a pH between 6.5 and 8.0. If the protein solution contains a reducing agent from purification steps, it must be removed prior to labeling. This can be achieved through dialysis, buffer exchange, or the use of desalting columns.

  • Quenching Solution: A solution of a small thiol-containing molecule is used to stop the labeling reaction. Prepare a 1 M stock solution of L-cysteine or β-mercaptoethanol in a compatible buffer.

Detailed Protocol for Cysteine Labeling

This protocol provides a general framework for the labeling of a protein with MTS-TEAH. Optimal conditions, such as the molar excess of the reagent and incubation time, may need to be determined empirically for each specific protein.

Experimental Workflow

G start Start: Prepare Protein and Reagents protein_prep Protein Preparation (Buffer Exchange/Reduction Removal) start->protein_prep reagent_prep Prepare Fresh MTS-TEAH Stock Solution start->reagent_prep labeling Labeling Reaction (Protein + MTS-TEAH) protein_prep->labeling reagent_prep->labeling quenching Quench Reaction (Add L-cysteine) labeling->quenching removal Remove Excess Reagent and Quencher quenching->removal analysis Downstream Analysis (MS, NMR, etc.) removal->analysis end End: Labeled Protein analysis->end

Caption: Workflow for cysteine labeling with MTS-TEAH.

Step-by-Step Procedure
  • Protein Preparation: a. Ensure the protein sample is in a suitable reaction buffer (e.g., 100 mM HEPES, pH 7.5). b. If necessary, remove any reducing agents from the protein sample using a desalting column or dialysis. c. Determine the protein concentration accurately.

  • Labeling Reaction: a. Immediately before starting the reaction, prepare a fresh stock solution of MTS-TEAH in anhydrous DMSO (e.g., 100 mM). b. Add a 10- to 20-fold molar excess of the MTS-TEAH stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept low (ideally <5%) to avoid protein denaturation. c. Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., 4-16 hours).

  • Quenching the Reaction: a. To stop the labeling reaction, add a quenching solution (e.g., L-cysteine) to a final concentration that is in large excess to the initial MTS-TEAH concentration (e.g., 100 mM). b. Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagent and Quencher: a. The unreacted MTS-TEAH and the quenching reagent must be removed from the labeled protein. This can be achieved by:

    • Dialysis: Dialyze the sample against a suitable buffer.
    • Size-Exclusion Chromatography (SEC): Use a desalting column to separate the labeled protein from the small molecule reagents.
    • Precipitation: For some proteins, precipitation with acetone or trichloroacetic acid (TCA) can be effective, followed by resolubilization.[2]
Validation of Labeling

The success and extent of labeling should be verified. Common methods include:

  • Mass Spectrometry (MS): Analysis of the intact protein by MALDI-TOF or ESI-MS will show a mass shift corresponding to the addition of the MTS-TEAH moiety (mass increase of 298.51 Da, which is the mass of the MTS-TEAH cation).[3][4]

  • Tandem Mass Spectrometry (MS/MS): Peptide mapping experiments can identify the specific cysteine residue(s) that have been labeled.[3][4]

  • Ellman's Test: This colorimetric assay can quantify the number of free thiols remaining after the labeling reaction, providing an indirect measure of labeling efficiency.

Downstream Applications and Considerations

MTS-TEAH labeled proteins are valuable tools for a variety of biophysical and biochemical studies:

  • Structural Studies: The introduction of a charged and bulky group can be used to probe the accessibility and local environment of cysteine residues within a protein's three-dimensional structure.

  • Protein-Protein Interactions: The modified cysteine can serve as a handle for cross-linking studies or to investigate the role of specific residues in protein complex formation.

  • NMR Spectroscopy: The introduction of a tag can induce chemical shift perturbations that provide structural and dynamic information about the protein.[5][6][7]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Incomplete reduction of protein cysteines.Ensure all disulfide bonds are reduced prior to labeling and that reducing agents are completely removed.
Inactive MTS-TEAH reagent.Always use freshly prepared stock solutions of MTS-TEAH. Store the solid reagent properly.
Inaccessible cysteine residues.Consider partial denaturation of the protein to expose buried cysteines, if compatible with the experimental goals.
Protein Precipitation High concentration of organic solvent (e.g., DMSO).Minimize the volume of the MTS-TEAH stock solution added to the reaction.
Protein instability under reaction conditions.Perform the labeling reaction at a lower temperature (4°C) or for a shorter duration. Screen different buffer conditions.
Non-specific Labeling Reaction pH is too high.Maintain the reaction pH within the recommended range of 6.5-8.0 to favor reaction with the more nucleophilic thiolate over other functional groups.

Conclusion

The protocol detailed in this guide provides a robust and reliable method for the specific labeling of cysteine residues with 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can effectively utilize MTS-TEAH to generate valuable tools for a wide array of applications in protein science and drug discovery. The inherent reversibility of the formed disulfide bond further enhances the utility of this reagent, allowing for dynamic studies and controlled release applications.

References

  • Interchim. (n.d.). MTS reagents. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Protein Extraction and Cleanup. Retrieved from [Link]

  • Wu, C., & Clauser, K. R. (2020). TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis. Journal of Visualized Experiments, (160), 10.3791/61239.
  • Wu, S. L., Teshima, G., Cacia, J., & Hancock, W. S. (2009). Mass spectrometric determination of disulfide linkages in recombinant therapeutic proteins using on-line LC-MS with electron transfer dissociation (ETD). Journal of the American Society for Mass Spectrometry, 20(5), 845–853.
  • Xu, H., Freitas, M. A., & Loo, R. R. (2007). Protein disulfide bond determination by mass spectrometry. Analytical chemistry, 79(23), 8975–8983.
  • Gaponenko, V., & Howarth, J. W. (2010). NMR studies of large protein systems. Methods in molecular biology (Clifton, N.J.), 601, 145–167.
  • Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]

  • Theillet, F. X., Binolfi, A., Frembgen-Kesner, T., Hingorani, K., Sarkar, M., Kyne, C., ... & Selenko, P. (2016). Cell signaling, post-translational protein modifications and NMR Spectroscopy. Journal of biomolecular NMR, 64(4), 351-367.
  • Clubb, R. T., & Macao, B. (2018). Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. Journal of visualized experiments : JoVE, (132), 56931.
  • Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts of cysteine and cystine residues in proteins: a sensitive probe of conformation and disulfide bond formation. Journal of biomolecular NMR, 18(2), 165–175.
  • Li, A., & Lim, R. Y. (2021). NMR-Based Methods for Protein Analysis. Analytical chemistry, 93(1), 512-532.
  • Bitesize Bio. (2022, June 10). 6 Easy Ways to Remove Excess Detergent from Membrane Proteins. Retrieved from [Link]

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Probing the Extracellular Landscape: A Guide to the Cell-Impermeant Properties of Charged MTS Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unmasking the Topology of Membrane Proteins

In the intricate world of cellular biology and drug discovery, understanding the three-dimensional structure of membrane proteins is paramount. These proteins, embedded within the lipid bilayer, serve as gatekeepers and communicators, controlling the flow of ions and molecules and mediating cellular responses to external stimuli. Elucidating their topology—which parts of the protein are exposed to the extracellular environment, embedded within the membrane, or facing the cytoplasm—is crucial for deciphering their function and for the rational design of targeted therapeutics.

Charged methanethiosulfonate (MTS) reagents, such as MTSET and MTSES, have emerged as invaluable tools for this purpose. Their defining characteristic is their inability to cross the cell membrane, a property conferred by their charged moieties. This cell impermeability allows researchers to selectively label cysteine residues accessible from the extracellular space, providing a powerful method for mapping the external topography of membrane proteins. This application note provides a comprehensive guide to the principles and protocols governing the use of charged MTS reagents, designed for researchers, scientists, and drug development professionals seeking to leverage this elegant technique.

The Physicochemical Basis of Cell Impermeability

The selective permeability of the cell membrane is a fundamental principle of biology. The lipid bilayer acts as a formidable barrier to charged and highly polar molecules. This is precisely the principle that underpins the utility of charged MTS reagents.

  • [2-(Trimethylammonium)ethyl] methanethiosulfonate (MTSET) possesses a positively charged quaternary ammonium group.

  • Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES) contains a negatively charged sulfonate group.[1][2][3]

These charged groups render the molecules hydrophilic and energetically unfavorable to partition into the hydrophobic core of the lipid bilayer. Consequently, when applied to intact cells, MTSET and MTSES are restricted to the extracellular environment, reacting only with sulfhydryl groups of cysteine residues exposed on the cell surface.[4] In contrast, uncharged or smaller, less charged MTS reagents like MTSEA can exhibit some degree of membrane permeability, potentially leading to the labeling of intracellular cysteines and confounding topological studies.[5]

Comparative Analysis of Charged MTS Reagents

The choice between the positively charged MTSET and the negatively charged MTSES can provide additional layers of information about the local environment of an accessible cysteine residue.

ReagentChemical NameChargeKey Characteristics
MTSET [2-(Trimethylammonium)ethyl] methanethiosulfonate bromidePositiveCan interact favorably with negatively charged residues in the vicinity of the target cysteine. Its reactivity is approximately 2.5 times that of MTSEA and 10 times that of MTSES.[6][7]
MTSES Sodium (2-sulfonatoethyl) methanethiosulfonateNegativeMay be repelled by negatively charged residues, providing insights into the electrostatic potential of the protein surface. It is highly reactive with ionized thiolates.[2][3]

The Substituted Cysteine Accessibility Method (SCAM): A Powerful Tool for Topological Mapping

The primary application of charged, cell-impermeant MTS reagents is the Substituted Cysteine Accessibility Method (SCAM). This elegant and powerful technique combines site-directed mutagenesis with chemical labeling to systematically map the accessibility of individual amino acid residues in a membrane protein.[4][8]

The core principle of SCAM involves:

  • Creating a Cysteine-less Template: If the protein of interest contains native cysteine residues that are not essential for its structure or function, they are typically mutated to a non-reactive amino acid like serine or alanine. This creates a "cysteine-less" background, ensuring that any observed reactivity is due to the engineered cysteine.[6]

  • Site-Directed Cysteine Mutagenesis: Individual amino acid residues at desired positions within the protein are then systematically mutated to cysteine, one at a time.[6]

  • Expression and Accessibility Probing: The cysteine-mutant proteins are expressed in a suitable cell system (e.g., Xenopus oocytes or mammalian cell lines). The intact cells are then exposed to a charged, cell-impermeant MTS reagent.[4][6]

  • Functional Analysis: The effect of the MTS reagent on the protein's function is measured. For ion channels, this is often a change in ion conductance, which can be monitored using electrophysiological techniques like patch-clamping.[4] If the introduced cysteine is in a functionally important and accessible region, its modification by the bulky, charged MTS reagent will likely alter the protein's activity.

  • Topological Mapping: By systematically testing a series of cysteine mutants across the protein sequence, a map of accessible and inaccessible residues can be constructed, revealing the protein's topology. Residues that are modified by the externally applied charged MTS reagent are inferred to be on the extracellular face of the protein.

SCAM_Workflow cluster_mutagenesis Molecular Biology cluster_expression Cellular Expression cluster_labeling Chemical Probing cluster_analysis Functional Analysis cys_less Create Cysteine-less Protein Template single_cys Introduce Single Cysteine Mutations cys_less->single_cys Site-directed mutagenesis expression Express Mutant Protein in Intact Cells single_cys->expression mts_application Apply Cell-Impermeant Charged MTS Reagent (e.g., MTSET, MTSES) expression->mts_application functional_assay Measure Protein Function (e.g., Electrophysiology) mts_application->functional_assay interpretation Interpret Accessibility and Map Topology functional_assay->interpretation

Figure 1: Experimental workflow for the Substituted Cysteine Accessibility Method (SCAM).

Detailed Protocols

Protocol 1: Preparation of Charged MTS Reagent Stock Solutions

Important Considerations: MTS reagents are susceptible to hydrolysis in aqueous solutions. Therefore, it is crucial to prepare fresh stock solutions immediately before use.[6]

Materials:

  • [2-(Trimethylammonium)ethyl] methanethiosulfonate bromide (MTSET)

  • Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of MTS reagent to warm to room temperature before opening to prevent condensation.

  • For a 1 M stock solution, dissolve the appropriate amount of MTS reagent in anhydrous DMSO. For example, to prepare 10 µL of a 1 M MTSET (MW: 278.23 g/mol ) stock, dissolve 2.78 mg of MTSET in 10 µL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Immediately before use, dilute the stock solution to the desired final concentration in the appropriate extracellular buffer.

Protocol 2: Substituted Cysteine Accessibility Method (SCAM) on Intact Cells

This protocol provides a general framework for performing SCAM on a membrane protein expressed in a cellular system. The specific parameters, such as MTS reagent concentration and incubation time, may need to be optimized for the protein of interest.

Materials:

  • Cells expressing the cysteine-mutant membrane protein of interest

  • Extracellular recording solution (e.g., for electrophysiology)

  • Freshly prepared charged MTS reagent (MTSET or MTSES)

  • Instrumentation for functional analysis (e.g., patch-clamp setup)

Procedure:

  • Cell Preparation: Prepare the cells expressing the cysteine mutant according to standard protocols for the chosen functional assay.

  • Baseline Measurement: Obtain a stable baseline recording of the protein's activity before applying the MTS reagent.

  • MTS Reagent Application: Perfuse the cells with the extracellular solution containing the desired concentration of the charged MTS reagent. Routinely, concentrations of 1 mM for MTSET and 10 mM for MTSES are applied for 1 to 5 minutes.[6]

  • Monitoring Functional Changes: Continuously monitor the protein's activity during and after the application of the MTS reagent. A change in function (e.g., inhibition or potentiation of current) that is irreversible upon washout of the reagent indicates covalent modification of the introduced cysteine.

  • Washout: After the desired incubation time, thoroughly wash the cells with the extracellular solution to remove any unreacted MTS reagent.

  • Data Analysis: Quantify the extent of functional modification. The rate of modification can also be determined by applying the MTS reagent for different durations.

Protocol 3: Validating Cell Impermeability

Ensuring the cell-impermeant nature of the charged MTS reagents is critical for the correct interpretation of SCAM data. This protocol describes essential controls to validate this property.

Controls:

  • Cysteine-less Control: Express the cysteine-less version of the target protein and expose it to the charged MTS reagent. No functional modification should be observed, confirming that the reagent does not have non-specific effects on the protein.[6]

  • Intracellular Cysteine Control: Engineer a cysteine residue in a known intracellular loop of the protein. When the charged MTS reagent is applied externally to intact cells, there should be no functional modification. However, if the cell membrane is permeabilized (e.g., in an excised patch-clamp configuration), the reagent should then be able to access and modify the intracellular cysteine, leading to a functional change. This control directly demonstrates the membrane impermeability of the reagent.

  • Comparison with a Membrane-Permeant Reagent: Compare the effects of the charged MTS reagent with a known membrane-permeant, uncharged MTS reagent like MMTS (Methyl methanethiosulfonate). The membrane-permeant reagent should be able to modify both extracellular and intracellular cysteines in intact cells.

Validation_Controls cluster_extracellular Extracellular Application (Intact Cell) cluster_intracellular Intracellular Application (Permeabilized Cell) MTSET_ext Charged MTS (e.g., MTSET) Intra_Cys_ext Intracellular Cysteine (No Modification) MTSET_ext->Intra_Cys_ext Extra_Cys_ext Extracellular Cysteine (Modification) MTSET_ext->Extra_Cys_ext Intra_Cys_int Intracellular Cysteine (Modification) MTSET_int Charged MTS (e.g., MTSET) MTSET_int->Intra_Cys_int

Figure 2: Logic for validating the cell impermeability of charged MTS reagents.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No functional modification observed for a putative extracellular cysteine. 1. The cysteine residue is not accessible (buried within the protein structure). 2. The MTS reagent is degraded. 3. The concentration or incubation time is insufficient.1. Choose a different residue in the same loop. 2. Always use freshly prepared MTS solutions. 3. Increase the concentration and/or incubation time of the MTS reagent.
Modification observed with an intracellular cysteine control in intact cells. 1. The MTS reagent is not truly cell-impermeant under the experimental conditions. 2. The cell membrane integrity is compromised.1. Use a more highly charged or larger MTS reagent. 2. Ensure gentle handling of cells and use appropriate physiological solutions. Perform a cell viability assay to check membrane integrity.
High background or non-specific effects. 1. The MTS reagent is reacting with other cellular components. 2. The cysteine-less protein is not completely inert.1. Include a scavenger for the MTS reagent in the intracellular solution for excised patch experiments. 2. Thoroughly characterize the cysteine-less construct to ensure it has no reactive native cysteines.
Variability in results. 1. Inconsistent preparation of MTS solutions. 2. Differences in cell health or expression levels.1. Be meticulous in preparing fresh MTS solutions for each experiment. 2. Standardize cell culture and transfection/expression protocols.

Case Study: Mapping the Pore of an Ion Channel

A classic application of SCAM with charged MTS reagents is the identification of amino acid residues that line the ion-conducting pore of a channel protein. By introducing cysteines at sequential positions along a transmembrane segment predicted to form part of the pore, researchers can determine which residues are accessible to externally applied MTSET or MTSES.

If a cysteine at a specific position is modified by MTSET and this modification leads to a block of ion flow, it provides strong evidence that this residue is located within the pore.[9] The pattern of accessible residues (e.g., every third or fourth residue in an alpha-helix) can reveal the secondary structure of the pore-lining segment. Furthermore, the differential reactivity with MTSET and MTSES can provide insights into the electrostatic environment within the pore, which is crucial for ion selectivity and conduction.[10]

Conclusion

The cell-impermeant property of charged MTS reagents provides a powerful and elegant approach to dissecting the architecture of membrane proteins in their native cellular environment. The Substituted Cysteine Accessibility Method, when coupled with functional analysis, offers a high-resolution view of the extracellularly exposed domains, providing invaluable information for understanding protein function, mechanism, and for the development of novel therapeutics. By carefully designing experiments with appropriate controls and a systematic approach, researchers can confidently map the external landscape of their protein of interest, contributing to a deeper understanding of the complex molecular machinery at the cell surface.

References

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  • Stauffer, D. A., & Karlin, A. (1994). Electrostatic potential of the acetylcholine binding sites in the nicotinic receptor probed by reactions of binding-site cysteines with charged methanethiosulfonates. Biochemistry, 33(22), 6840–6849. [Link]

  • Wu, G., & Yang, J. (2010). Cysteine scanning and modification reveal major differences between BK channels and Kv channels in the inner pore region. The Journal of general physiology, 135(4), 347–358. [Link]

  • Zaydman, M. A., & Cui, J. (2014). Insights into the mechanism of pore opening of acid-sensing ion channel 1a. The Journal of general physiology, 143(3), 365–381. [Link]

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Covalent Modification of Cysteine Residues with MTS Reagents: An In-Depth Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the covalent modification of cysteine residues using methanethiosulfonate (MTS) reagents. We will delve into the underlying chemistry, explore the versatility of MTS reagents, and provide field-proven insights to ensure robust and reproducible experimental outcomes.

Introduction: The Power and Precision of Cysteine Modification

The selective modification of amino acid residues is a cornerstone of protein biochemistry, enabling the exploration of protein structure, function, and dynamics. Among the naturally occurring amino acids, cysteine, with its unique sulfhydryl (thiol) group, offers a prime target for specific chemical ligation.[1][2] The nucleophilicity and relatively low abundance of cysteine residues make them ideal handles for introducing biophysical probes, affinity tags, or therapeutic payloads.[1][2]

Methanethiosulfonate (MTS) reagents have emerged as a superior class of compounds for the specific and efficient modification of cysteine residues.[3] Compared to traditional reagents like iodoacetamides and maleimides, MTS reagents exhibit significantly faster reaction rates under mild physiological conditions, often achieving stoichiometric labeling with minimal excess reagent.[3] This high reactivity and specificity stem from the facile reaction of the thiol group with the thiosulfonate moiety, resulting in the formation of a stable disulfide bond.[3][4][5] A key advantage of this linkage is its reversibility; the disulfide bond can be readily cleaved by the addition of reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, offering an element of experimental control.[3]

The versatility of MTS chemistry is further enhanced by the wide array of available R groups, which can be tailored to introduce a variety of functionalities, including charged groups, fluorescent reporters, spin labels, and biotin tags.[3][4] This adaptability makes MTS reagents invaluable tools in diverse applications, from mapping the topology of membrane proteins to probing the conformational changes associated with protein function.[3][4][6]

The Chemistry of MTS Reagents: A Mechanistic Overview

The reaction between a cysteine residue and an MTS reagent is a nucleophilic substitution where the thiolate anion (S⁻) of the cysteine attacks the sulfur atom of the thiosulfonate group. This results in the formation of a mixed disulfide bond between the protein and the MTS reagent's R group, with the concomitant release of methanesulfinic acid.

Reaction Mechanism: Protein-SH + CH₃-S-SO₂-R → Protein-S-S-R + CH₃-SO₂H

The high reactivity of MTS reagents is attributed to the excellent leaving group character of the methanesulfinate anion. The intrinsic reaction rates with thiols are remarkably high, on the order of 10⁵ M⁻¹s⁻¹.[3][4] This rapid kinetics allows for complete modification within seconds to minutes, even at micromolar concentrations of the reagent.[3][4]

Figure 1. Reaction mechanism of cysteine modification by an MTS reagent. The cysteine thiol attacks the thiosulfonate, forming a disulfide bond and releasing methanesulfinic acid.

A Guide to Selecting the Appropriate MTS Reagent

The choice of MTS reagent is dictated by the specific experimental question. The diverse functionalities that can be incorporated into the 'R' group provide a powerful toolkit for protein biochemists.

Reagent TypeExamplesKey Characteristics & Applications
Small & Charged MTSET ([2-(Trimethylammonium)ethyl] methanethiosulfonate) MTSES ([2-Sulfonatoethyl] methanethiosulfonate)MTSET (positively charged), MTSES (negatively charged). Membrane impermeant. Used to probe the electrostatic environment and accessibility of cysteine residues in ion channels and transporters.[3]
Small & Neutral MTSEA ([2-Aminoethyl] methanethiosulfonate) MMTS (Methyl methanethiosulfonate)MTSEA is membrane permeant to some extent.[3][7] Used to assess the accessibility of buried or transmembrane cysteine residues.
Fluorescent Fluorescein-MTS, Rhodamine-MTSCovalently attaches a fluorescent probe to a cysteine residue. Enables studies of protein conformational changes via fluorescence resonance energy transfer (FRET) or environment-sensitive fluorescence quenching.[4]
Spin Label MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate)Introduces a nitroxide spin label for electron paramagnetic resonance (EPR) spectroscopy. Used to measure distances and probe the dynamics of protein domains.[8]
Biotinylated MTSEA-BiotinAttaches a biotin tag for affinity purification or detection using streptavidin conjugates.[6]

Experimental Protocols: From Theory to Practice

Essential Pre-Reaction Considerations

Protein Preparation:

  • Cysteine Availability: For proteins with multiple native cysteines, site-directed mutagenesis is often employed to create a protein with a single, strategically placed cysteine for modification.[3][9] This ensures site-specificity of the labeling.

  • Reduction of Disulfide Bonds: Ensure the target cysteine is in its reduced, free thiol form. If the protein contains disulfide bonds or has been oxidized during purification, it must be treated with a reducing agent like DTT or TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain a thiol and thus does not compete with the protein for the MTS reagent.

Reagent Handling and Storage:

  • MTS reagents are hygroscopic and susceptible to hydrolysis, especially in the presence of nucleophiles.[3][4]

  • Store reagents in a desiccator at -20°C.[3][4]

  • Warm the vial to room temperature before opening to prevent condensation.[3][4]

  • Prepare stock solutions immediately before use.[3][4] For non-water-soluble MTS reagents, DMSO is a suitable solvent.[3]

G A Protein with Target Cysteine B Reduce Disulfide Bonds (e.g., with TCEP) A->B C Remove Reducing Agent (e.g., Desalting Column) B->C E Incubate Protein with MTS Reagent C->E D Prepare Fresh MTS Reagent Stock Solution D->E F Quench Reaction (Optional) E->F G Remove Excess Reagent F->G H Validate Modification G->H

Figure 2. General workflow for the covalent modification of a protein with an MTS reagent.

Protocol 1: General Labeling of a Purified Protein

This protocol provides a general framework for labeling a purified protein containing a reactive cysteine residue.

Materials:

  • Purified protein with a target cysteine (1-10 mg/mL)

  • Reaction Buffer: PBS or HEPES, pH 7.0-7.5, degassed

  • MTS reagent of choice

  • DMSO (if required for dissolving the MTS reagent)

  • Quenching solution (e.g., 1 M β-mercaptoethanol or DTT)

  • Desalting column or dialysis cassette for buffer exchange and removal of excess reagent

Procedure:

  • Protein Preparation:

    • If necessary, reduce the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

    • Remove the TCEP using a desalting column pre-equilibrated with the degassed reaction buffer.

  • Reagent Preparation:

    • Prepare a 10-100 mM stock solution of the MTS reagent in an appropriate solvent (water or DMSO) immediately before use.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the MTS reagent stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching solution (e.g., β-mercaptoethanol to a final concentration of 10-20 mM).

  • Removal of Excess Reagent:

    • Remove unreacted MTS reagent and byproducts by extensive dialysis against a suitable buffer or by using a desalting column.

  • Confirmation of Labeling:

    • Assess the extent of labeling using methods described in Section 5.

Protocol 2: Substituted-Cysteine Accessibility Mapping (SCAM)

SCAM is a powerful technique to probe the structure and environment of specific residues within a protein, particularly in membrane proteins like ion channels.[3][4][5] It involves systematically introducing cysteine residues at different positions and then assessing their reactivity with MTS reagents of varying properties (e.g., size, charge).

Materials:

  • Cells or oocytes expressing the cysteine-substituted protein of interest

  • A panel of MTS reagents (e.g., MTSET, MTSES, MTSEA)

  • Appropriate physiological buffers

  • Functional assay setup (e.g., electrophysiology rig for ion channels)

Procedure:

  • Expression of Cysteine Mutants:

    • Generate a series of single-cysteine mutants of the target protein using site-directed mutagenesis.

    • Express these mutants in a suitable system (e.g., Xenopus oocytes, HEK293 cells).

  • Functional Baseline Measurement:

    • Measure the baseline function of the protein (e.g., ion current in response to a stimulus).

  • Application of MTS Reagent:

    • Expose the cells to a specific MTS reagent at a defined concentration (typically in the µM to mM range) for a set duration (seconds to minutes).[3][10]

  • Washout and Post-Modification Functional Measurement:

    • Thoroughly wash out the MTS reagent.

    • Measure the function of the protein again. A change in function (e.g., potentiation or inhibition of current) indicates that the cysteine residue was accessible and that its modification impacts protein activity.

  • Data Analysis:

    • The rate of functional change can be used to infer the accessibility of the cysteine residue.[3]

    • By using MTS reagents with different charges, information about the electrostatic environment of the pore or binding pocket can be obtained.[6]

    • The use of membrane-impermeant versus permeant reagents can help determine the sidedness (extracellular vs. intracellular) of the residue.[3][7]

Validation and Quantification of Cysteine Modification

It is crucial to verify the extent and specificity of the labeling reaction. Several methods can be employed:

  • Mass Spectrometry (MS): This is the most direct and accurate method. By comparing the molecular weight of the unmodified and modified protein, the number of attached labels can be determined.[11][12] Tandem MS (MS/MS) can be used to pinpoint the exact site of modification.[13]

  • Ellman's Assay: This colorimetric assay quantifies the number of free sulfhydryl groups remaining after the labeling reaction. A decrease in the number of free thiols corresponds to the extent of modification.

  • Fluorescence Spectroscopy: If a fluorescent MTS reagent is used, the labeling efficiency can be estimated by measuring the fluorescence of the labeled protein and comparing it to a standard curve of the free fluorophore.

  • Functional Assays: As demonstrated in the SCAM protocol, a change in protein function upon modification can serve as an indirect but powerful confirmation of labeling.[3][4]

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Incomplete reduction of disulfide bonds - Hydrolysis of the MTS reagent - Inaccessible cysteine residue - Incorrect buffer pH- Ensure complete reduction with TCEP and its subsequent removal. - Prepare fresh MTS reagent solutions immediately before use. - Consider denaturing conditions for labeling if protein structure is not a concern, or use a more membrane-permeant MTS reagent. - Maintain a pH between 7.0 and 7.5 for optimal reaction.
Non-specific Labeling - High concentration of MTS reagent - Prolonged reaction time- Titrate the concentration of the MTS reagent to find the optimal molar excess. - Optimize the incubation time.
Protein Precipitation - The attached label alters protein solubility - High concentration of organic solvent (e.g., DMSO)- Use a more hydrophilic MTS reagent if possible. - Minimize the volume of organic solvent added to the protein solution.

Conclusion: A Versatile Tool for Protein Science

Covalent modification of cysteine residues with MTS reagents is a robust and versatile strategy for probing protein structure and function. The high specificity, rapid reaction kinetics, and the diversity of available functionalities make MTS reagents indispensable tools for researchers in basic science and drug discovery. By understanding the underlying chemistry and following well-defined protocols, scientists can confidently employ this powerful technique to gain deeper insights into the complex world of proteins.

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  • MDPI. (n.d.). Site Directed Spin Labeling. In: Encyclopedia. Retrieved from [Link]

  • National Cancer Institute. (2019, December 9). Analysis of Post-Translational Modifications by Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Springer. (2015). Site-Specific Protein Labeling: Methods and Protocols. In: Methods in Molecular Biology. Retrieved from [Link]

  • Open Exploration Publishing. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Exploratory Research and Hypothesis in Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and their concentrations used during MTs analysis. [Image]. Retrieved from [Link]

  • ScienceDirect. (2012). Gaining weight in structural biology: Applications of mass spectrometry in protein science. Methods, 56(3), 305-306. Retrieved from [Link]

  • MDPI. (2023). Structure and Function of Membrane Proteins. International Journal of Molecular Sciences, 24(9), 8261. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide (MTS-TEAH) Labeling Failures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide (MTS-TEAH) labeling. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the labeling of proteins and other biomolecules with this specific thiol-reactive reagent. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve challenges in your experiments.

Understanding the Chemistry of MTS-TEAH Labeling

MTS-TEAH is a member of the methanethiosulfonate (MTS) family of reagents, which are highly specific for the sulfhydryl group (-SH) of cysteine residues.[1][2] The reaction results in the formation of a stable disulfide bond between the target molecule and the MTS-TEAH probe.[2] This specificity makes MTS reagents powerful tools for probing protein structure and function, particularly in techniques like substituted cysteine accessibility mapping (SCAM).[1][2]

The key features of MTS-TEAH are its positively charged triethylammonium headgroup and its six-carbon (hexyl) linker. The positive charge generally renders the molecule membrane-impermeant, a crucial consideration when studying membrane proteins. The hexyl linker provides a spacer between the reactive group and the charged headgroup.

The Labeling Reaction: A Closer Look

The core of the labeling process is a nucleophilic attack by the deprotonated thiol group (thiolate anion, -S⁻) on the sulfur atom of the methanethiosulfonate group. This reaction is highly efficient and proceeds rapidly under mild pH conditions.

Protein_SH Protein-SH (Cysteine) Transition_State Transition State Protein_SH->Transition_State Nucleophilic Attack MTS_TEAH CH₃SO₂-S-(CH₂)₆-N(C₂H₅)₃⁺ Br⁻ (MTS-TEAH) MTS_TEAH->Transition_State Labeled_Protein Protein-S-S-(CH₂)₆-N(C₂H₅)₃⁺ Br⁻ (Labeled Protein) Transition_State->Labeled_Protein Disulfide Bond Formation Byproduct CH₃SO₂H (Methanesulfinic acid) Transition_State->Byproduct Leaving Group

Caption: MTS-TEAH labeling reaction mechanism.

Troubleshooting Guide: Common Problems and Solutions

This section is structured in a question-and-answer format to directly address the challenges you may be facing in your MTS-TEAH labeling experiments.

Q1: I am not seeing any labeling of my protein. What are the likely causes?

This is the most common issue and can stem from several factors, from reagent integrity to reaction conditions. Let's break down the possibilities.

A1: Potential Causes and Solutions

Potential Cause Explanation Recommended Action
Degraded MTS-TEAH Reagent MTS reagents are susceptible to hydrolysis in the presence of water.[1][2] If the reagent has been improperly stored or is old, it may be inactive.Storage: Store MTS-TEAH desiccated at -20°C.[1][3] Allow the vial to warm to room temperature before opening to prevent condensation.[1][2] Solution Preparation: Always prepare MTS-TEAH solutions fresh, immediately before use.[1][2] While aqueous solutions may be stable for a few hours at 4°C, it is best practice to use them promptly.[1][2]
Inaccessible Cysteine Residue The target cysteine residue may be buried within the protein's three-dimensional structure, making it inaccessible to the MTS-TEAH reagent. Slower than expected reaction rates can also indicate partial accessibility.[1]Denaturation: Consider performing the labeling under partially denaturing conditions to expose the cysteine residue. Use this approach with caution as it may irreversibly damage your protein. Site-Directed Mutagenesis: If you are working with a recombinant protein, consider introducing a cysteine at a more solvent-exposed site.
Oxidized Cysteine Residues Cysteine residues can oxidize to form disulfide bonds (cystine) or other oxidized species, which are not reactive with MTS reagents.Reduction of Disulfides: Prior to labeling, treat your protein with a reducing agent to ensure all cysteine residues are in their free thiol state. Dithiothreitol (DTT): A common choice, but it must be completely removed before adding MTS-TEAH, as DTT itself will react with the reagent.[4] Tris(2-carboxyethyl)phosphine (TCEP): A thiol-free reducing agent that often does not need to be removed before labeling. However, be aware that TCEP can sometimes interfere with maleimide-based labeling, so its compatibility with MTS reagents should be confirmed for your specific protein.[4]
Incorrect Buffer Conditions The pH of the reaction buffer is critical. The thiol group needs to be in its nucleophilic thiolate form to react efficiently.Optimal pH: Perform the labeling reaction in a buffer with a pH between 7.0 and 7.5. At this pH, the cysteine thiol is sufficiently nucleophilic to react specifically with the MTS reagent without significant side reactions from other nucleophilic residues like lysine. Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) if there is any concern about side reactions, although MTS reagents are highly specific for thiols. Phosphate-buffered saline (PBS) or HEPES are generally safe choices.
Q2: My labeling efficiency is very low. How can I improve it?

A2: Strategies to Enhance Labeling Efficiency

Low labeling efficiency can be a result of suboptimal reaction parameters. Here's how to address this:

Parameter Explanation Optimization Strategy
Molar Ratio of MTS-TEAH to Protein An insufficient amount of the labeling reagent will result in incomplete labeling.Increase Molar Excess: Start with a 10- to 20-fold molar excess of MTS-TEAH over the protein. You may need to empirically determine the optimal ratio for your specific protein.
Reaction Time and Temperature The reaction may not have proceeded to completion.Extend Incubation Time: Allow the reaction to proceed for at least 2 hours at room temperature or overnight at 4°C. Increase Temperature: If your protein is stable at higher temperatures, you can try incubating at 37°C for a shorter period.
Protein Concentration Very dilute protein solutions can slow down the reaction kinetics.Concentrate Protein: If possible, perform the labeling reaction with a higher concentration of your protein (e.g., 1-10 mg/mL).
Q3: I am observing non-specific labeling or protein aggregation. What should I do?

A3: Minimizing Non-Specific Reactions and Aggregation

While MTS reagents are highly specific for thiols, side reactions and protein instability can occur.

Issue Explanation Preventative Measures
Non-Specific Labeling Although rare, at very high pH or with extremely high concentrations of the reagent, some reaction with other nucleophilic residues (e.g., lysine) might occur.Control pH: Maintain the reaction pH in the recommended range of 7.0-7.5. Optimize Reagent Concentration: Avoid using an excessively large molar excess of MTS-TEAH.
Protein Aggregation The labeling process itself or the modification of a critical cysteine residue can sometimes lead to protein unfolding and aggregation.Check Protein Stability: Ensure your protein is stable in the chosen reaction buffer and at the reaction temperature. Solubility Enhancers: Consider adding mild, non-reactive detergents or other stabilizing agents to your buffer.
Q4: How do I stop the labeling reaction and remove the excess MTS-TEAH?

A4: Quenching and Purification

It is crucial to stop the reaction to prevent further, potentially non-specific, modification and to remove the unreacted reagent which could interfere with downstream applications.

  • Quenching: To quench the reaction, add a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM.[1][2] This will react with and consume any remaining MTS-TEAH.

  • Purification: The labeled protein can be separated from the excess reagent and quenching agent by:

    • Dialysis: Effective for larger proteins.

    • Size-Exclusion Chromatography (e.g., Sephadex G-25): A rapid method for separating the labeled protein from smaller molecules.

Experimental Protocols

Protocol 1: General Labeling of a Protein with MTS-TEAH

This protocol provides a starting point for labeling a purified protein in solution.

  • Protein Preparation: a. Dissolve or dilute your purified protein in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2). b. If the protein contains disulfide bonds that need to be reduced, add TCEP to a final concentration of 5 mM and incubate for 30 minutes at room temperature.

  • MTS-TEAH Solution Preparation: a. Immediately before use, dissolve the MTS-TEAH powder in a suitable solvent (e.g., water or DMSO) to prepare a 10-100 mM stock solution.

  • Labeling Reaction: a. Add the MTS-TEAH stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: a. Add L-cysteine from a stock solution to a final concentration of 20 mM to quench the reaction. Incubate for 15 minutes.

  • Purification of the Labeled Protein: a. Separate the labeled protein from excess MTS-TEAH and quenching reagent using a desalting column or dialysis.

cluster_prep Preparation cluster_reaction Labeling cluster_cleanup Cleanup Protein_Prep Prepare Protein in Reaction Buffer (pH 7.0-7.5) Reduce_Protein Reduce Disulfides (Optional, with TCEP) Protein_Prep->Reduce_Protein Mix Add MTS-TEAH to Protein (10-20x Molar Excess) Reduce_Protein->Mix MTS_Prep Prepare Fresh MTS-TEAH Stock Solution MTS_Prep->Mix Incubate Incubate (2h @ RT or O/N @ 4°C) Mix->Incubate Quench Quench with L-cysteine Incubate->Quench Purify Purify Labeled Protein (Desalting/Dialysis) Quench->Purify Labeled_Protein_Final Labeled_Protein_Final Purify->Labeled_Protein_Final Final Labeled Protein

Caption: Workflow for MTS-TEAH protein labeling.

Protocol 2: Verifying Labeling with Mass Spectrometry

Mass spectrometry is a definitive way to confirm successful labeling by detecting the mass shift corresponding to the addition of the MTS-TEAH tag.

  • Sample Preparation: a. Take a small aliquot of your unlabeled and labeled protein samples. b. If necessary, perform a buffer exchange into a mass spectrometry-compatible buffer (e.g., ammonium bicarbonate).

  • Intact Mass Analysis: a. Analyze the intact mass of the unlabeled and labeled protein using a suitable mass spectrometer (e.g., ESI-QTOF). b. Calculate the expected mass shift upon labeling with MTS-TEAH. The mass of the added moiety is that of the MTS-TEAH minus the bromide counter-ion and the leaving methanesulfinic acid group.

  • Peptide Mapping (for site-specific confirmation): a. Digest the unlabeled and labeled proteins with a protease (e.g., trypsin). b. Analyze the resulting peptide mixtures by LC-MS/MS. c. Identify the cysteine-containing peptide and look for the corresponding mass shift in the labeled sample. MS/MS fragmentation can confirm the site of modification.

Frequently Asked Questions (FAQs)

  • Is MTS-TEAH membrane permeable?

    • Due to its positively charged triethylammonium headgroup, MTS-TEAH is expected to be membrane-impermeant, similar to other charged MTS reagents like MTSET and MTSES.[1] This makes it suitable for labeling extracellular or externally accessible cysteine residues on membrane proteins without labeling cytosolic cysteines.

  • Can I reverse the labeling reaction?

    • Yes, the disulfide bond formed between the protein and the MTS reagent can be cleaved by treatment with a reducing agent like DTT or β-mercaptoethanol, regenerating the free thiol on the protein.[1]

  • What is the half-life of MTS-TEAH in solution?

References

  • Interchim. (n.d.). MTS reagents. Retrieved from [Link]

  • FluoProbes. (n.d.). Fluorescent MTS. Retrieved from [Link]

  • Joo, C., Balci, H., Ishitsuka, Y., Buranachai, C., & Ha, T. (2008). Efficient Site-Specific Labeling of Proteins via Cysteines. JoVE (Journal of Visualized Experiments), (21), e977.

Sources

troubleshooting guide for cysteine accessibility studies.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in cysteine accessibility studies. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide in-depth, field-proven insights into the nuances of these powerful chemoproteomic experiments. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the complex challenges you may encounter.

Core Principles: The Chemistry of Cysteine Labeling

Cysteine accessibility studies, at their core, exploit the unique nucleophilicity of the cysteine thiol group (-SH).[1][2] This residue can be selectively modified by electrophilic probes, and the extent of this labeling serves as a proxy for its "accessibility." This accessibility is influenced by the local protein microenvironment, conformational state, and the presence of binding partners or post-translational modifications.[3][4]

The most common class of reagents used are thiol-reactive alkylating agents. Understanding their properties is fundamental to experimental design and troubleshooting.

Q: Which alkylating agent should I use: Iodoacetamide (IAM) or N-ethylmaleimide (NEM)?

This is a critical decision that impacts the scope and specificity of your experiment. There is no single "best" reagent; the choice depends on your specific goals.

Causality Explained: The reactivity of these agents is governed by different chemical mechanisms. IAM and other haloacetyls react via a nucleophilic substitution (SN2) reaction, while maleimides react via a Michael addition.[5] NEM generally exhibits faster reaction kinetics than IAM.[6] This higher reactivity can be advantageous for capturing transiently accessible cysteines but increases the risk of off-target labeling.[7][8]

Here is a summary of their key characteristics:

FeatureIodoacetamide (IAM) & DerivativesN-ethylmaleimide (NEM) & Derivatives
Reaction Mechanism SN2 Nucleophilic SubstitutionMichael Addition
Reaction Speed Slower, allowing for more controlled labeling.[9]Faster and more potent, enabling rapid quenching of thiol activity.[6]
pH Sensitivity Highly dependent on pH; reactivity increases significantly at higher pH (>7.5) as the thiolate anion (S-) population grows.[1]Also pH-dependent, but generally reactive over a broader pH range.[6]
Specificity Can have off-target reactions with other nucleophilic residues (Lys, His, N-terminus) at high concentrations or pH.[6]More selective for thiols at neutral pH, but can still react with amines at higher pH or long incubation times.[10]
Common Use Case Standard reagent for proteomics sample prep to block all cysteines before digestion.[11] Also used in quantitative strategies like isoTOP-ABPP.[12]Used when rapid and complete blocking of reactive thiols is critical, such as in redox proteomics to "freeze" the thiol state.[6][10]
Stability Generally stable in solution if protected from light.The maleimide ring can undergo hydrolysis, especially at high pH, leading to loss of reactivity.

Expert Recommendation: For broad profiling of the "ligandable cysteinome," an IAM-based probe is often a good starting point due to its well-characterized behavior.[12] For studies focused on capturing highly reactive or redox-sensitive cysteines, NEM's rapid kinetics may be preferable.[10] However, empirical testing is always recommended to determine the optimal reagent for a specific biological system.[13]

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the experimental workflow, from initial sample handling to final data interpretation.

Experimental Workflow Overview

Cysteine_Accessibility_Workflow cluster_prep Sample Preparation cluster_label Labeling & Digestion cluster_ms Mass Spectrometry cluster_data Data Analysis Lysis Cell/Tissue Lysis (Native Conditions) Proteome Native Proteome (Control) Lysis->Proteome TreatedProteome Native Proteome (+/- Compound) Lysis->TreatedProteome ProbeLabel Labeling with Cysteine Probe Proteome->ProbeLabel TreatedProteome->ProbeLabel Denature Denaturation, Reduction & Alkylation ProbeLabel->Denature Digest Trypsin Digestion Denature->Digest Enrich Enrichment of Labeled Peptides (e.g., Biotin-Avidin) Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Search Database Search (Peptide ID) LCMS->Search Quant Quantification (Signal Intensity) Search->Quant Analysis Statistical Analysis & Hit Identification Quant->Analysis

Caption: General workflow for a competitive cysteine accessibility profiling experiment.

Part 1: Sample Preparation & Labeling
Q: My protein of interest is not detected or shows very low signal. What went wrong?

This is a common issue that can stem from multiple sources, often related to protein abundance and stability.

Possible Cause 1: Low Protein Abundance.

  • Explanation: Mass spectrometry is sensitive, but if your protein is of very low abundance, the resulting labeled peptides may fall below the limit of detection.[4]

  • Solution:

    • Enrichment: Consider an upstream enrichment step for your protein of interest or cellular compartment (e.g., membrane or nuclear fractionation) before the labeling experiment.

    • Increase Input: Increase the total amount of protein lysate used in the experiment.

    • Check Abundance: Perform a global proteomics (shotgun) analysis on your lysate to confirm your protein is detectable without enrichment.[4]

Possible Cause 2: Poor Protein Solubilization (Especially for Membrane Proteins).

  • Explanation: Incomplete lysis or using detergents that are incompatible with downstream mass spectrometry can lead to the loss of entire classes of proteins.[14] Membrane proteins are notoriously difficult to solubilize while maintaining their native conformation.[14]

  • Solution:

    • Optimize Detergent: Screen different mild, MS-compatible detergents (e.g., Digitonin, Lauryl Maltose Neopentyl Glycol) for your lysis buffer.

    • Mechanical Lysis: Use mechanical disruption methods like sonication or Dounce homogenization in conjunction with detergents, but be cautious of generating excessive heat which can denature proteins.[3]

Possible Cause 3: Cysteine is Inaccessible or Modified.

  • Explanation: The target cysteine may be buried within the protein's core, involved in a disulfide bond, or have a post-translational modification, making it inaccessible to the labeling probe in its native state.[4][15]

  • Solution:

    • Confirm with Denaturing Control: Label a parallel sample under fully denaturing conditions (e.g., in 8M Urea). If the cysteine is labeled in the denatured state but not the native state, it confirms the issue is one of accessibility.

    • Check for Disulfides: Your protein may have intramolecular disulfide bonds. Standard proteomics workflows include a reduction step (with DTT or TCEP) that would break these, but this is done after the initial native labeling.[11]

Q: I'm seeing inconsistent labeling results between biological replicates. Why?

Variability between replicates often points to subtle inconsistencies in sample handling.[16]

Possible Cause 1: Artefactual Oxidation.

  • Explanation: Cysteine thiols are highly susceptible to oxidation during sample preparation.[17] Once oxidized, they will not react with alkylating agents, leading to an apparent decrease in accessibility. This can happen unpredictably if samples are handled differently.

  • Solution:

    • Work Quickly & On Ice: Minimize the time between cell lysis and the labeling/quenching step. Keep samples cold at all times.

    • Degas Buffers: Use buffers that have been degassed to remove dissolved oxygen.

    • Avoid Certain Metals: Chelating agents like EDTA can be included in lysis buffers to sequester metal ions that can catalyze oxidation.

Possible Cause 2: Inconsistent Lysis or Protein Concentration.

  • Explanation: If lysis efficiency varies, the amount of protein available for labeling will differ. Inaccurate protein quantification before labeling will also introduce significant error.

  • Solution:

    • Standardize Lysis: Use a highly reproducible lysis method and ensure complete cell disruption is confirmed by microscopy.

    • Accurate Quantification: Use a reliable protein assay (e.g., BCA) and ensure all samples are normalized to the same concentration before adding the labeling probe. Normalizing data to total protein levels post-acquisition is also crucial.[18]

Part 2: Mass Spectrometry & Data Analysis
Q: My data shows many proteins with altered cysteine accessibility, but I don't expect them to be targets. How do I identify false positives?

False positives are a significant challenge in "loss-of-signal" or competitive profiling experiments.[3]

Possible Cause 1: Compound-Induced Conformational Changes.

  • Explanation: Your compound may bind to a protein without directly engaging the cysteine. This binding event could induce a conformational change that either buries a previously accessible cysteine or exposes a new one, leading to a change in labeling that is not due to direct competition.[3]

  • Solution:

    • Orthogonal Validation: Use a different assay to confirm direct binding, such as thermal shift assays (DSF) or isothermal titration calorimetry (ITC).

    • Direct Labeling Probes: If possible, synthesize a version of your compound with a clickable tag. A "gain-of-signal" experiment, where you enrich for proteins labeled by your compound, provides much stronger evidence of a direct interaction.[3]

Possible Cause 2: Downstream Cellular Effects.

  • Explanation: In live-cell labeling experiments, your compound could inhibit a kinase or other signaling protein. This could alter the phosphorylation state or redox environment of the cell, indirectly changing the accessibility of many cysteines that are not direct targets.

  • Solution:

    • Lysate vs. Live Cell: Compare the results from live-cell labeling to an experiment performed in cell lysate. Targets that appear in both are more likely to be direct binders, as complex downstream signaling is abrogated in lysate.

    • Time-Course Experiment: Perform the experiment at different time points. Direct target engagement should be rapid, while indirect effects may take longer to manifest.

Q: Why is my cysteinome coverage so low? I'm only identifying a few thousand cysteines.

Achieving deep coverage of the ~260,000 cysteines in the human proteome is challenging.[3]

Possible Cause 1: Peptide Physicochemical Properties.

  • Explanation: Not all cysteine-containing tryptic peptides are "MS-friendly." Some may be too small, too large, too hydrophilic, or too hydrophobic to be retained and separated by standard liquid chromatography methods and subsequently identified by the mass spectrometer.[4]

  • Solution:

    • Alternative Enzymes: Use a different protease in addition to trypsin (e.g., Glu-C, Lys-C) to generate a different set of peptides, potentially covering previously missed cysteines.

    • Optimize Chromatography: Extend the LC gradient to improve the separation of complex peptide mixtures.

Possible Cause 2: Inefficient Enrichment.

  • Explanation: If using an enrichment strategy (e.g., biotinylated probe and avidin resin), the enrichment step itself can be a source of sample loss or bias.

  • Solution:

    • Optimize Binding/Wash Conditions: Ensure binding buffers are optimal for the affinity interaction. Use wash buffers that are stringent enough to remove non-specific binders but not so harsh that they elute your specifically bound peptides.

    • Check Resin Capacity: Make sure you are not overloading the affinity resin, which can lead to loss of true positive peptides.

Troubleshooting_Low_IDs Start Low Cysteine Peptide IDs Check_Shotgun Is protein detected in global proteomics? Start->Check_Shotgun Check_Denatured Is Cys labeled in denatured control? Check_Shotgun->Check_Denatured Yes Sol_Abundance Solution: - Increase protein input - Upstream enrichment Check_Shotgun->Sol_Abundance No Check_Enrichment Review enrichment and LC-MS methods Check_Denatured->Check_Enrichment Yes Sol_Accessibility Problem: Cys is buried or in disulfide bond Check_Denatured->Sol_Accessibility No Sol_MS Solution: - Use alternative protease - Optimize LC gradient Check_Enrichment->Sol_MS

Caption: Decision tree for troubleshooting low cysteine identification.

Experimental Protocol: Competitive Cysteine Profiling

This protocol provides a generalized workflow for identifying the protein targets of a cysteine-reactive compound in cell lysate using an iodoacetamide-alkyne probe.

Self-Validation: This protocol includes control samples (DMSO vehicle, no-probe) that are critical for validating the results. The DMSO control establishes the baseline cysteine accessibility, while the no-probe control ensures that enrichment is specific to the probe.

Methodology:

  • Cell Lysis and Protein Quantification:

    • Harvest cells and wash 2x with ice-cold PBS.

    • Lyse cell pellet in a native lysis buffer (e.g., PBS pH 7.2, 0.1% Digitonin, protease inhibitors) on ice for 20 min.

    • Clarify lysate by centrifugation at >14,000 x g for 15 min at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 2 mg/mL.

  • Compound and Probe Labeling:

    • Aliquot lysate for three conditions: (1) Experimental (Compound), (2) Vehicle Control (DMSO), (3) No-Probe Control.

    • To the 'Experimental' aliquot, add your cysteine-reactive compound to the desired final concentration. To the 'Vehicle' and 'No-Probe' aliquots, add an equivalent volume of DMSO.

    • Incubate all samples for 30 min at room temperature to allow for target engagement.

    • To the 'Experimental' and 'Vehicle' samples, add a cysteine-reactive probe (e.g., Iodoacetamide-alkyne with a biotin tag) to a final concentration of 100 µM. Do not add the probe to the 'No-Probe' control.

    • Incubate for 1 hr at room temperature, protected from light. This step labels cysteines that were not engaged by your compound.[12]

  • Protein Precipitation and Digestion:

    • Quench the labeling reaction and precipitate proteins using a chloroform/methanol precipitation method to remove excess probe and detergents.[17]

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8M Urea in 100 mM Tris, pH 8.5).

    • Reduction: Add DTT to a final concentration of 10 mM and incubate for 1 hr at 37°C to reduce all disulfide bonds.

    • Alkylation: Add standard iodoacetamide (non-probe version) to a final concentration of 20 mM and incubate for 30 min in the dark to alkylate any newly reduced cysteines.[11]

    • Dilute the urea concentration to <2M with 100 mM Tris buffer.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and digest overnight at 37°C.

  • Enrichment of Labeled Peptides:

    • Acidify the digest with formic acid to stop the reaction.

    • Incubate the peptide mixture with high-capacity streptavidin agarose beads for 2 hrs at room temperature to capture the biotin-tagged peptides.

    • Wash the beads extensively with buffers of decreasing salt concentration (e.g., PBS, then water) to remove non-specifically bound peptides.

    • Elute the bound peptides from the beads using a buffer containing 80% acetonitrile and 0.2% formic acid.

  • LC-MS/MS Analysis and Data Processing:

    • Dry the eluted peptides and resuspend in MS-grade loading buffer.

    • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

    • Search the raw data against a relevant protein database (e.g., UniProt Human) using a search algorithm like SEQUEST or MaxQuant.[15] Specify the mass of the probe modification on cysteine as a variable modification.

    • Quantify the relative abundance of each identified cysteine-containing peptide across the 'Experimental' and 'Vehicle' samples. A significant decrease in signal in the 'Experimental' sample indicates that your compound engaged that specific cysteine.

References

  • Chen, Y. J., et al. (2017). Cysteine-accessibility analysis of transmembrane domains 11–13 of human concentrative nucleoside transporter 3. Biochemical Journal. Available at: [Link]

  • Wang, B., et al. (2023). Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. STAR Protocols. Available at: [Link]

  • Ward, R. A., et al. (2022). Proteome-wide structure-based accessibility analysis of ligandable and detectable cysteines in chemoproteomic datasets. bioRxiv. Available at: [Link]

  • Fási, V., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules. Available at: [Link]

  • Smyth, C., et al. (2015). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Proteome Research. Available at: [Link]

  • Götze, M., et al. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. Available at: [Link]

  • Soskic, V., et al. (2008). Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™). Journal of visualized experiments : JoVE. Available at: [Link]

  • Basu, U., et al. (2021). Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis. Photochemical & Photobiological Sciences. Available at: [Link]

  • Bar-Peled, L., et al. (2017). Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. Cell Chemical Biology. Available at: [Link]

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. Available at: [Link]

  • Zhang, C., et al. (2016). Fast Cysteine Bioconjugation Chemistry. ACS Central Science. Available at: [Link]

  • Yao, S. Y., et al. (2011). Substituted Cysteine Accessibility Method Analysis of Human Concentrative Nucleoside Transporter hCNT3 Reveals a Novel Discontinuous Region of Functional Importance within the CNT Family Motif. The Journal of biological chemistry. Available at: [Link]

  • Guan, L., & Kaback, H. R. (2007). Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins. Nature protocols. Available at: [Link]

  • Lee, B., & Weerapana, E. (2015). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Cappadona, S., et al. (2012). Current challenges in software solutions for mass spectrometry-based quantitative proteomics. Proteomics. Available at: [Link]

  • Yang, Y., et al. (2018). Optimizing Intact Analysis of Cysteine-Linked Antibody-Drug Conjugates using Native SEC-MS. Poster. Available at: [Link]

  • Voice, A. T., et al. (2023). A perspective on cysteine-reactive activity-based probes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Fu, L., et al. (2019). CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. Analytical Chemistry. Available at: [Link]

  • Fási, V., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. ResearchGate. Available at: [Link]

  • Voice, A. T., et al. (2024). A Perspective on Cysteine-Reactive Activity-Based Probes. ResearchGate. Available at: [Link]

  • Kwiecien, N. W., et al. (2024). Best practices for cysteine analysis. Redox Biology. Available at: [Link]

  • Jeffrey, D. A., et al. (2005). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Bausch-Fluck, D., et al. (2015). Overcoming Key Technological Challenges in Using Mass Spectrometry for Mapping Cell Surfaces in Tissues. Journal of proteome research. Available at: [Link]

  • Yang, J., & Carroll, K. S. (2018). Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. Antioxidants & redox signaling. Available at: [Link]

  • Tegeler, M., et al. (2012). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. Redox biology. Available at: [Link]

  • Wang, H., et al. (2016). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of mass spectrometry : JMS. Available at: [Link]

  • Adibekian, A. (2015). Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Ward, R. A., et al. (2023). Enhancing multiplexed cysteine chemoproteomics by uniting FragPipe with solid-phase compatible dialkoxydiphenylsilane reagents. bioRxiv. Available at: [Link]

  • Gozzo, F. C., & Eberlin, M. N. (2013). Strategies in mass spectrometry for the assignment of Cys-Cys disulfide connectivities in proteins. Current protocols in protein science. Available at: [Link]

  • Hansen, J. M., & Harris, C. (2004). Methods for the determination and quantification of the reactive thiol proteome. Methods in molecular biology (Clifton, N.J.). Available at: [Link]

  • Nobile, V., et al. (2023). A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids' Blend Which Is Active In Vitro in Supporting Muscle Function. Nutrients. Available at: [Link]

  • TateLab. (n.d.). cys-accessibility. GitHub. Available at: [Link]

  • Lu, H., et al. (2022). Comparative reactivity profiling of cysteine-specific probes by chemoproteomics. Analytica Chimica Acta. Available at: [Link]

  • Alewood, P. F., et al. (2020). Modified cysteine S-phosphopeptide standards for mass spectrometry-based proteomics. Amino acids. Available at: [Link]

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  • Chierici, S., & Jourdan, M. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Molecules (Basel, Switzerland). Available at: [Link]

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  • Gil-Casal, S., et al. (2019). and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites. Analytical chemistry. Available at: [Link]

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Technical Support Center: Refining Experimental Protocols for SCAM with 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide (MTS-TEH)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Substituted Cysteine Accessibility Method (SCAM) utilizing 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide (MTS-TEH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for successful experimentation.

Introduction to SCAM and MTS-TEH

The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to probe the structure and function of proteins, particularly ion channels and transporters.[1][2][3][4][5] The core principle involves introducing a cysteine residue at a specific site in a protein through site-directed mutagenesis.[2][6] The accessibility of this engineered cysteine to the aqueous environment is then tested using sulfhydryl-specific reagents, such as methanethiosulfonate (MTS) compounds.[1][2][3]

MTS-TEH is a positively charged, membrane-impermeant MTS reagent. Its bulkier triethylammonium headgroup makes it a valuable tool for probing the dimensions of channels and binding crevices.[3] When MTS-TEH reacts with an accessible cysteine, it forms a disulfide bond, covalently modifying the protein. This modification can induce a measurable change in protein function (e.g., altered ion conductance), providing insights into the local environment of the substituted cysteine.[1][2][6]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of MTS-TEH in SCAM experiments.

Q1: What is the primary advantage of using MTS-TEH over other MTS reagents?

A1: The primary advantage of MTS-TEH lies in its steric bulk provided by the triethylammonium headgroup. This makes it particularly useful for sizing the diameter of a channel pore or a binding site crevice.[3] If a smaller reagent like MTSET can access a cysteine but the larger MTS-TEH cannot, it provides dimensional constraints of the aqueous pathway.

Q2: How stable is MTS-TEH in solution, and how should it be stored?

A2: MTS reagents, including MTS-TEH, are susceptible to hydrolysis in aqueous solutions.[6][7] Therefore, it is crucial to prepare solutions immediately before use.[6] For long-term storage, the solid powder should be kept in a desiccator at -20°C.[6][7] Before opening the vial, it should be allowed to warm to room temperature to prevent condensation.[6]

Q3: What is the expected reactivity of MTS-TEH with cysteine residues?

A3: MTS reagents are known for their rapid and specific reaction with sulfhydryl groups of cysteine residues.[1][6] The intrinsic reactivity is high, allowing for complete modification within seconds to minutes at micromolar concentrations, assuming the cysteine is readily accessible.[6]

Q4: Can MTS-TEH cross the cell membrane?

A4: No, MTS-TEH is a charged molecule and is considered membrane-impermeant.[3] This property is advantageous for selectively labeling cysteine residues accessible from the extracellular or intracellular solution, depending on the application side.

Q5: What are the key controls to include in a SCAM experiment with MTS-TEH?

A5: Several controls are essential for validating your results:

  • Cysteine-less wild-type protein: This control ensures that the observed effects of MTS-TEH are specific to the introduced cysteine and not due to off-target effects on native cysteines or the protein itself.[2]

  • Unmodified cysteine mutant: Comparing the function of the cysteine mutant before and after MTS-TEH application is crucial to determine the effect of the modification.

  • Reversibility: The disulfide bond formed by MTS reagents can often be reversed by reducing agents like dithiothreitol (DTT).[6] Demonstrating reversibility can confirm a specific covalent modification.

  • Comparison with other MTS reagents: Using MTS reagents with different sizes and charges (e.g., MTSET, MTSES) can provide more detailed structural information.[3]

Experimental Protocols

This section provides detailed step-by-step methodologies for key SCAM workflows using MTS-TEH.

Preparation of MTS-TEH Stock Solution

Rationale: The hydrolytic instability of MTS reagents necessitates fresh preparation for each experiment to ensure consistent and effective labeling.

Protocol:

  • Allow the vial of solid MTS-TEH to equilibrate to room temperature before opening.

  • Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent like DMSO or water. Note that while some MTS reagents are soluble in water, DMSO can be a good choice for those that are not.[6]

  • Immediately before the experiment, dilute the stock solution to the desired final working concentration (typically in the range of 10-100 µM) in the experimental buffer.[6]

  • Use the working solution promptly and discard any unused portion.

Cysteine Mutagenesis and Protein Expression

Rationale: The foundation of SCAM is the introduction of a unique cysteine residue at a specific position of interest.

Protocol:

  • Utilize standard site-directed mutagenesis techniques to substitute the amino acid of interest with a cysteine in your protein's cDNA.

  • Verify the mutation by DNA sequencing.

  • Express the cysteine mutant protein in a suitable expression system (e.g., Xenopus oocytes, mammalian cells).

  • If the wild-type protein contains native cysteines that might be accessible, consider mutating them to a non-reactive amino acid (e.g., serine or alanine) to create a "cysteine-less" background.

MTS-TEH Labeling of Cysteine Mutants

Rationale: The core of the SCAM experiment is the specific labeling of the introduced cysteine with MTS-TEH to induce a functional change.

Protocol:

  • Establish a baseline recording of the protein's function (e.g., ion current in response to a stimulus) in the absence of MTS-TEH.

  • Prepare the fresh working solution of MTS-TEH in the recording buffer.

  • Apply the MTS-TEH solution to the cells expressing the cysteine mutant protein for a defined period (e.g., 1-5 minutes).[7] The optimal duration and concentration should be determined empirically.

  • After the incubation period, wash out the MTS-TEH thoroughly with the recording buffer.

  • Record the protein's function again under the same conditions as the baseline measurement.

  • Analyze the data to determine the extent of functional modification by MTS-TEH.

SCAM Experimental Workflow

SCAM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Interpretation Mutagenesis Site-Directed Mutagenesis (Introduce Cys) Expression Protein Expression Mutagenesis->Expression Baseline Record Baseline Function Expression->Baseline MTS_Prep Prepare Fresh MTS-TEH Solution Application Apply MTS-TEH MTS_Prep->Application Baseline->Application Washout Washout Reagent Application->Washout Post_Label Record Post-Labeling Function Washout->Post_Label Analysis Data Analysis (% Modification) Post_Label->Analysis Interpretation Structural & Functional Interpretation Analysis->Interpretation

Caption: A flowchart illustrating the key steps in a Substituted Cysteine Accessibility Method (SCAM) experiment.

Troubleshooting Guide

This section addresses specific issues that may arise during your SCAM experiments with MTS-TEH.

Q: Why do I not observe any functional effect of MTS-TEH on my cysteine mutant?

A: There are several potential reasons for a lack of effect:

  • Inaccessible Cysteine: The introduced cysteine may be buried within the protein structure and not accessible to the aqueous environment.[6]

    • Solution: Try using smaller MTS reagents to probe the accessibility. If smaller reagents also have no effect, the residue is likely not surface-exposed.

  • Inactive MTS-TEH: The MTS-TEH may have hydrolyzed.

    • Solution: Always prepare fresh solutions of MTS-TEH immediately before each experiment.[6]

  • Modification without Functional Consequence: The covalent modification of the cysteine may not lead to a detectable change in the function you are measuring.[6]

    • Solution: Consider alternative functional assays. For example, if you are measuring whole-cell currents, a change in single-channel conductance might be detectable with single-channel recording.

  • Low Expression of the Mutant: The level of protein expression might be too low to detect a functional change.

    • Solution: Confirm protein expression and surface trafficking using techniques like Western blotting or immunofluorescence.

Q: The effect of MTS-TEH is very slow and incomplete. What could be the cause?

A: A slow or incomplete reaction can indicate:

  • Partial Accessibility: The cysteine might be located in a crevice or a region of the protein that is not freely accessible, slowing down the reaction rate.[6]

    • Solution: This can be informative about the local environment. You can try increasing the concentration of MTS-TEH or the application time, but be mindful of potential non-specific effects.

  • State-Dependent Accessibility: The accessibility of the cysteine may depend on the conformational state of the protein (e.g., open vs. closed state of a channel).[6]

    • Solution: Try applying MTS-TEH in the presence of agonists or antagonists that stabilize different conformational states to see if the reaction rate changes.

Q: I am observing an effect of MTS-TEH on my wild-type protein. How should I interpret this?

A: An effect on the wild-type protein suggests:

  • Accessible Native Cysteines: The wild-type protein may have native cysteine residues that are accessible to MTS-TEH.

    • Solution: Identify the accessible native cysteines by mutating them individually and re-testing with MTS-TEH. Creating a cysteine-less background is the most robust approach.

  • Non-specific Effects: At high concentrations or with prolonged exposure, MTS reagents can have non-specific effects. Some MTS reagents have also been shown to directly block the pore of certain channels in a cysteine-independent manner.[1]

    • Solution: Perform dose-response experiments to find the lowest effective concentration. Ensure your control experiments are rigorous.

Chemical Reaction of MTS-TEH with Cysteine

Sources

Validation & Comparative

Probing the Frontier: A Comparative Guide to Charged vs. Uncharged MTS Reagents in Protein Function Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unmasking Protein Dynamics with Cysteine Chemistry

In the intricate world of protein biochemistry, understanding the relationship between a protein's structure and its function is paramount. Methanethiosulfonate (MTS) reagents have emerged as powerful chemical tools for dissecting these relationships, particularly for membrane proteins like ion channels and transporters.[1][2] This is achieved through a technique known as the Substituted-Cysteine Accessibility Method (SCAM), a robust combination of site-directed mutagenesis and protein chemistry.[1][3][4] SCAM allows researchers to identify residues lining a channel or crevice, map conformational changes between functional states, and probe the electrostatic environment of specific protein domains.[3]

The fundamental principle of SCAM involves introducing a cysteine residue at a specific position in the protein of interest and then testing its reactivity with an MTS reagent.[2][5] These reagents are highly specific for the sulfhydryl group of cysteine, forming a stable disulfide bond.[1] The covalent modification of the introduced cysteine can then induce a measurable change in protein function, such as altered ion conductance or substrate transport, providing invaluable information about the local environment of that residue.[1]

MTS reagents can be broadly categorized into two classes: charged and uncharged. This seemingly simple difference in their chemical structure has profound implications for their experimental application and the type of information they can yield. This guide provides an in-depth comparison of charged and uncharged MTS reagents, outlining the causality behind experimental choices and providing the necessary protocols to empower researchers in their protein function studies.

The Decisive Factor: Charge and Membrane Permeability

The defining characteristic that dictates the application of an MTS reagent is its net charge at physiological pH. This charge governs the reagent's ability to cross the lipid bilayer of a cell membrane.

  • Charged MTS Reagents (e.g., MTSET, MTSES): These reagents, such as [2-(Trimethylammonium)ethyl] methanethiosulfonate (MTSET) and Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES), possess a net positive or negative charge, respectively.[1][6] This charge renders them membrane-impermeant .[1][2] Consequently, when applied to intact cells, they can only react with cysteine residues accessible from the extracellular space.[4] This property is the cornerstone of their use in mapping the extracellularly accessible surfaces of membrane proteins.

  • Uncharged MTS Reagents (e.g., MTSEA): Reagents like 2-Aminoethyl methanethiosulfonate (MTSEA), while often used as a hydrobromide salt, are effectively neutral at physiological pH and are more lipophilic. This allows them to be membrane-permeant , meaning they can diffuse across the cell membrane and react with cysteine residues in the transmembrane domains and intracellular regions of a protein.[7]

This fundamental difference in membrane permeability is the primary driver for choosing one class of reagent over the other.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Validation A Prepare fresh stock solution of MTS reagent (e.g., 100 mM in water or DMSO) C Dilute MTS stock to final working concentration (e.g., 1 mM) in extracellular solution immediately before use A->C B Prepare recording solutions (extracellular and intracellular) D Obtain whole-cell patch-clamp recording from a cell expressing the cysteine mutant protein E Record baseline protein activity (e.g., ion channel currents) D->E F Perfuse the cell with the MTS-containing extracellular solution for a defined period (e.g., 1-5 minutes) E->F G Wash out the MTS reagent with control extracellular solution F->G H Record protein activity post-application to assess the effect of modification G->H I Apply a reducing agent (e.g., DTT) to test for reversibility of the effect H->I J Perform control experiments on cysteine-less protein

Figure 2. General workflow for an MTS reagent experiment using patch-clamp electrophysiology.

Step-by-Step Methodology:

  • Reagent Preparation:

    • MTS reagents are susceptible to hydrolysis in aqueous solutions. [1][2]Therefore, it is crucial to prepare stock solutions fresh on the day of the experiment.

    • For charged, water-soluble reagents like MTSET and MTSES, stock solutions (e.g., 100 mM to 1 M) can be made in deionized water.

    • For less soluble, uncharged reagents, DMSO can be used as a solvent for the stock solution. [1] * Store stock solutions on ice and use them within a few hours.

    • Immediately before application, dilute the stock solution to the final working concentration (typically 0.1 - 10 mM) in the appropriate experimental buffer. [1]

  • Cell Preparation and Recording:

    • Culture cells expressing the protein of interest (either the cysteine mutant or the control).

    • Establish a stable whole-cell or patch-clamp recording.

    • Record baseline data for the functional parameter being measured (e.g., current amplitude, transport rate).

  • MTS Application:

    • Apply the MTS-containing solution to the cells, typically via a perfusion system. The duration of application can range from seconds to several minutes. [1] * The rate of modification can provide information about the accessibility of the cysteine residue. [1]Rapid modification suggests a highly accessible site, while slower modification may indicate a more buried position.

  • Washout and Post-Modification Recording:

    • Thoroughly wash out the MTS reagent with the control buffer.

    • Record the functional parameter again to determine the effect of the modification. A persistent change in function after washout suggests covalent modification.

  • Validation Steps:

    • To confirm covalent modification, apply a reducing agent like DTT to see if the baseline function can be restored.

    • Repeat the entire procedure on cells expressing the cysteine-less control protein. No significant change in function should be observed.

Conclusion

The strategic choice between charged and uncharged MTS reagents is fundamental to the successful application of the Substituted-Cysteine Accessibility Method. Charged, membrane-impermeant reagents are indispensable for mapping the extracellular topography of membrane proteins, while uncharged, membrane-permeant reagents provide a window into the hydrophobic transmembrane and intracellular domains. By understanding the chemical principles that govern their behavior and by employing rigorous, self-validating experimental designs, researchers can leverage these powerful tools to gain deep insights into the intricate relationship between protein structure and function.

References

  • Interchim. (n.d.). MTS reagents. Retrieved from [Link]

  • Interchim. (n.d.). Fluorescent MTS. Retrieved from [Link]

  • Cai, Z., & Clapham, D. E. (2009). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. British Journal of Pharmacology, 157(2), 263–272. Retrieved from [Link]

  • Cai, Z., & Clapham, D. E. (2009). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. PubMed, 19422385. Retrieved from [Link]

  • Javitch, J. A. (2005). The Substituted-Cysteine Accessibility Method (SCAM) to Elucidate Membrane Protein Structure. Current Protocols in Neuroscience, Chapter 6, Unit 6.19. Retrieved from [Link]

  • Tanaka, Y., & Konno, H. (2018). Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. Bio-protocol, 8(17), e2998. Retrieved from [Link]

  • Bogdanov, M., Heacock, P. N., & Dowhan, W. (2017). Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™). Methods in Molecular Biology, 1588, 173–183. Retrieved from [Link]

  • Ruben, P. C., & Gate, R. T. (2011). Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels. Channels, 5(2), 126–134. Retrieved from [Link]

  • Schmitt, J. D., & Reith, M. E. A. (2011). 1-Methylpyridinium-4-(4-phenylmethanethiosulfonate) iodide, MTS-MPP+, a novel scanning cysteine accessibility method (SCAM) reagent for monoamine transporter studies. Bioorganic & Medicinal Chemistry Letters, 21(11), 3333–3336. Retrieved from [Link]

  • Bogdanov, M., & Dowhan, W. (2024). Exploring Uniform, Dual, and Dynamic Topologies of Membrane Proteins by Substituted Cysteine Accessibility Method (SCAM™). Methods in Molecular Biology, 2746, 235–252. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of a safe, ethical, and sustainable laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide, grounded in established safety principles and regulatory compliance.

Understanding the Compound: A Risk-Based Approach

6-(Triethylammonium)hexyl Methanethiosulfonate Bromide is a bifunctional molecule, featuring a reactive methanethiosulfonate (MTS) group and a quaternary ammonium salt. This structure informs its potential hazards and dictates the necessary precautions for its disposal. The MTS group is known for its reactivity with thiols, while quaternary ammonium compounds can exhibit biocidal properties and may be toxic to aquatic life. Therefore, it is prudent to handle this compound as a hazardous substance.

Core Principles of Disposal

The guiding principle for the disposal of any chemical waste is adherence to local, regional, and national regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and approved procedures.

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear and actionable framework for the safe disposal of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide from the point of generation to final collection.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical or its waste, it is imperative to be outfitted with the appropriate PPE. The rationale is to prevent any direct contact with the skin, eyes, or respiratory system.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, powder-free (e.g., nitrile or neoprene)To prevent skin contact. Double-gloving is recommended for enhanced protection.
Eye Protection Chemical splash goggles or a full-face shieldTo protect against splashes and aerosols.
Lab Coat Long-sleeved, chemically resistantTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorMay be required for handling large quantities, managing spills, or when dust or aerosols are generated.
Waste Segregation and Collection: Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "6-(Triethylammonium)hexyl Methanethiosulfonate Bromide". Include the date of initial waste addition.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases, to avoid potentially hazardous reactions.

Disposal of Unused or Expired Product

For the disposal of the pure, unused, or expired solid compound:

  • Work in a Ventilated Area: Conduct all handling within a certified chemical fume hood to minimize inhalation exposure.

  • Transfer to Waste Container: Carefully transfer the solid material into the designated hazardous waste container. Avoid generating dust.

  • Seal and Store: Securely close the waste container and store it in a designated, well-ventilated, and secondary containment area until collection by your institution's EHS personnel.

Decontamination of Empty Containers

Empty containers that once held 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide must be decontaminated before disposal.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., water or as recommended by your EHS office).

  • Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste in your designated liquid waste container.

  • Deface Label: After triple rinsing, deface or remove the original product label to prevent misuse.

  • Dispose of Container: The decontaminated container can now be disposed of according to your institution's procedures for non-hazardous lab glass or plastic.

Management of Contaminated Materials

Any materials that come into contact with 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide, such as pipette tips, weighing paper, or contaminated gloves, must be disposed of as solid hazardous waste. Place these items in the designated solid hazardous waste container.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Restrict Access: Secure the area to prevent unauthorized entry.

  • Ventilate: If safe to do so, increase ventilation in the area, for instance, by using a fume hood.

  • Consult SDS (or equivalent): Refer to the safety data for similar compounds for specific spill cleanup information.

  • Assemble Spill Kit: Use a chemical spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).

  • Absorb and Collect: Cover the spill with the absorbent material. Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution as recommended by your EHS department, and dispose of all cleanup materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide and associated waste.

DisposalWorkflow Disposal Workflow for 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide cluster_prep Preparation cluster_waste_type Waste Identification cluster_disposal_paths Disposal Procedures cluster_final_steps Final Disposition PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WasteContainer Prepare Labeled Hazardous Waste Container WasteType Identify Waste Type WasteContainer->WasteType SolidWaste Unused Product / Contaminated Solids WasteType->SolidWaste Solid LiquidWaste Contaminated Solvents / Rinsate WasteType->LiquidWaste Liquid EmptyContainer Empty Product Container WasteType->EmptyContainer Container CollectSolidWaste Collect in Solid Hazardous Waste Container SolidWaste->CollectSolidWaste CollectLiquidWaste Collect in Liquid Hazardous Waste Container LiquidWaste->CollectLiquidWaste TripleRinse Triple Rinse Container EmptyContainer->TripleRinse EHS_Pickup Store for EHS Pickup CollectSolidWaste->EHS_Pickup CollectLiquidWaste->EHS_Pickup CollectRinsate Collect Rinsate as Liquid Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Decontaminated Container as Non-Hazardous TripleRinse->DisposeContainer CollectRinsate->CollectLiquidWaste

Caption: Decision workflow for the safe disposal of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide.

Conclusion: A Culture of Safety

The responsible disposal of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide is a critical component of laboratory safety and environmental stewardship. By adhering to these procedures, researchers can minimize risks, ensure regulatory compliance, and contribute to a culture of safety within their institutions. Always remember that your local EHS department is your primary resource for guidance on chemical waste management.

References

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • ARC Products, INC. Safety Data Sheet. Retrieved from [Link]

  • De Vleesschauwer, D., et al. (2020). S-methyl Methanethiosulfonate: Promising Late Blight Inhibitor or Broad Range Toxin? MDPI. Retrieved from [Link]

  • Personal Protective Equipment for Fumigant Handling and Use. (2019, May 16). Retrieved from [Link]

  • California Department of Toxic Substances Control. (2023, September). Background Document on Quaternary Ammonium Compounds in Cleaning Products and Beauty, Personal Care, and Hygiene Products. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • ResearchGate. Does S-Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins? Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures. Retrieved from [Link]

  • Hrubec, T. C., et al. (2021). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 55(1), 37-51. Retrieved from [Link]

  • Wikipedia. S-Methyl methanethiosulfonate. Retrieved from [Link]

  • Austin Community College District. Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]

  • Oakland University Environmental Health and Safety. EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]

  • University of Hawaii at Manoa. UNIT 7: Personal Protective Equipment. Retrieved from [Link]

  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

  • Health and Safety Executive. Emergency response / spill control. Retrieved from [https://www.hse.gov.uk/comah/sragtech/techmeaspergcy.htm]([Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.